

(2S,3S)-2-Chloro-3-methylvaleric Acid CAS number 32653-34-2

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Compound of Interest

Compound Name:	(2S,3S)-2-Chloro-3-methylvaleric Acid
CAS No.:	32653-34-2
Cat. No.:	B1366975

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An In-Depth Technical Guide to **(2S,3S)-2-Chloro-3-methylvaleric Acid** (CAS: 32653-34-2) for Advanced Research Applications

Abstract

(2S,3S)-2-Chloro-3-methylvaleric acid, a chiral α -chloro carboxylic acid, represents a highly specialized and valuable building block in the field of stereoselective organic synthesis. Its defined stereochemistry at two adjacent carbon centers makes it a critical intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its physicochemical properties, outlines a plausible and robust synthetic strategy rooted in established asymmetric synthesis principles, discusses its potential applications in drug discovery, and details critical safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural features of this compound in their work.

Introduction & Significance

(2S,3S)-2-Chloro-3-methylvaleric acid, also known by its IUPAC name (2S,3S)-2-chloro-3-methylpentanoic acid, is a halogenated carboxylic acid derivative.^{[1][2]} The defining feature of this molecule is the specific spatial arrangement of the chloro and methyl groups at the C2 and C3 positions, respectively. In the landscape of medicinal chemistry and materials science, stereochemical purity is paramount. The biological activity of a drug candidate is often dictated by the three-dimensional arrangement of its atoms, where one enantiomer may exhibit potent therapeutic effects while its mirror image could be inactive or even toxic.

This compound serves as a quintessential chiral building block.^[3] Its two functional handles—the carboxylic acid and the chlorine atom—are readily available for a diverse range of chemical transformations. The carboxylic acid can be converted into amides, esters, or alcohols, while the chlorine atom can be displaced by various nucleophiles in stereospecific reactions. This dual functionality, combined with the fixed stereochemistry, allows scientists to introduce a specific chiral motif into a larger target molecule with a high degree of predictability and control, thereby accelerating the discovery and development of new chemical entities.

Physicochemical Properties & Characterization

The precise characterization of **(2S,3S)-2-Chloro-3-methylvaleric acid** is fundamental to its effective use. Purity and stereochemical integrity are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Key Properties

All quantitative data for the compound are summarized in the table below for ease of reference.

Property	Value	Source(s)
CAS Number	32653-34-2	[1][2][4]
Molecular Formula	C ₆ H ₁₁ ClO ₂	[1][2]
Molecular Weight	150.60 g/mol	[1][5]
IUPAC Name	(2S,3S)-2-chloro-3-methylpentanoic acid	[1][2]
Appearance	Colorless to almost colorless or yellow liquid	[2][6]
Boiling Point	125 °C / 15 mmHg	[4][6]
Purity (Typical)	≥95.0% (GC)	[2][6]
Specific Rotation [α] _{20/D}	-3.0° to -6.0° (neat)	[6]
Refractive Index	~1.45	[6]
Storage Conditions	Store at 2-8°C; recommended under inert gas (Argon)	[4]

Spectroscopic Profile

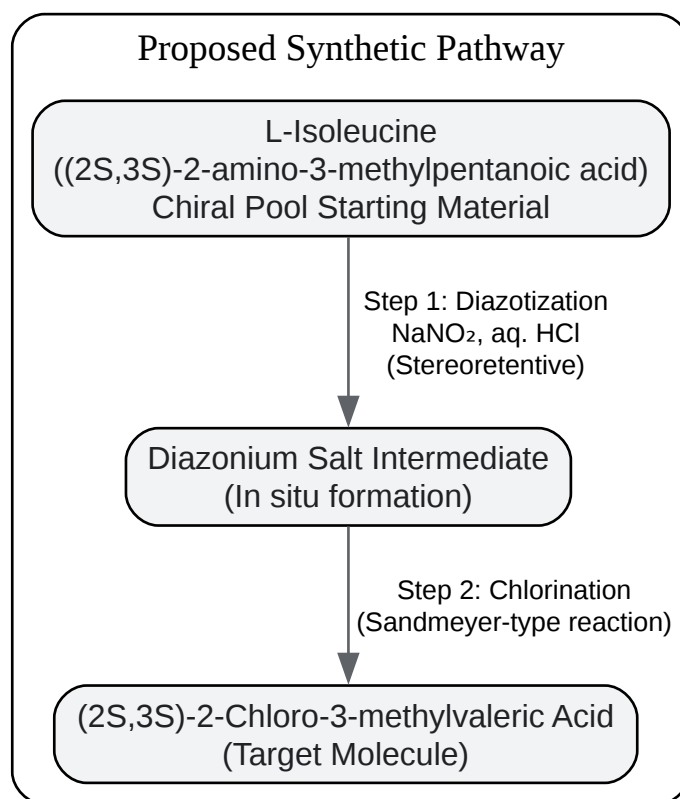
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule. Specific chemical shifts and coupling constants will verify the connectivity and the relative stereochemistry of the protons. Public databases may contain reference spectra for this compound.[5][7]
- Gas Chromatography (GC): GC is a primary method for assessing the purity of this liquid compound, often used to establish the ≥95.0% purity specification.[6]
- Chiral High-Performance Liquid Chromatography (Chiral HPLC): To confirm the enantiomeric excess (e.e.), chiral HPLC is the gold standard. This technique separates the (2S,3S) enantiomer from other potential stereoisomers.

Synthesis & Stereochemical Control

The synthesis of a molecule with two contiguous, specific stereocenters is a non-trivial challenge in organic chemistry. A de novo asymmetric synthesis would require sophisticated catalysts or chiral auxiliaries to control the formation of both centers simultaneously. A more practical and field-proven approach is to begin with a molecule from the "chiral pool"—a collection of inexpensive, enantiomerically pure natural products.

Proposed Synthetic Strategy: A Chiral Pool Approach

The most logical and efficient strategy for synthesizing **(2S,3S)-2-Chloro-3-methylvaleric acid** is to start from L-isoleucine. This natural amino acid already possesses the required (2S,3S) stereochemistry, which can be preserved throughout the synthetic sequence. The core of this strategy involves the stereoretentive conversion of the C2 amino group to a chlorine atom.



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Caption: Proposed synthetic workflow starting from L-isoleucine.

Experimental Protocol: Stereoretentive Chlorination

This protocol describes a self-validating system where the stereochemical integrity of the starting material is expected to be maintained.

Objective: To synthesize **(2S,3S)-2-Chloro-3-methylvaleric acid** from L-isoleucine.

Materials:

- L-Isoleucine (enantiomerically pure)
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl), concentrated and aqueous solutions
- Diethyl ether (or other suitable extraction solvent)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Deionized water

Procedure:

- **Dissolution:** In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve L-isoleucine in aqueous HCl at 0-5 °C. The acid serves both as the solvent and a reactant.
- **Diazotization:** Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise to the stirred L-isoleucine solution. Maintain the internal temperature below 5 °C throughout the addition to ensure the stability of the intermediate diazonium salt. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper.
- **Chlorination:** The diazonium salt is converted to the chloro derivative in situ. The chloride ions from the HCl solvent act as the nucleophile in a reaction analogous to the Sandmeyer reaction. Allow the reaction to stir at low temperature for several hours after the addition is complete, then let it slowly warm to room temperature. Vigorous nitrogen evolution will be observed.
- **Extraction:** Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous phase multiple times with diethyl ether. The organic product is expected to

partition into the ether layer.

- **Washing & Drying:** Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, a liquid, should be purified by vacuum distillation to yield the final, pure **(2S,3S)-2-Chloro-3-methylvaleric acid**.[\[4\]](#)[\[6\]](#)
- **Characterization:** Confirm the identity, purity, and stereochemical integrity of the product using NMR, GC, and polarimetry (to measure specific rotation).

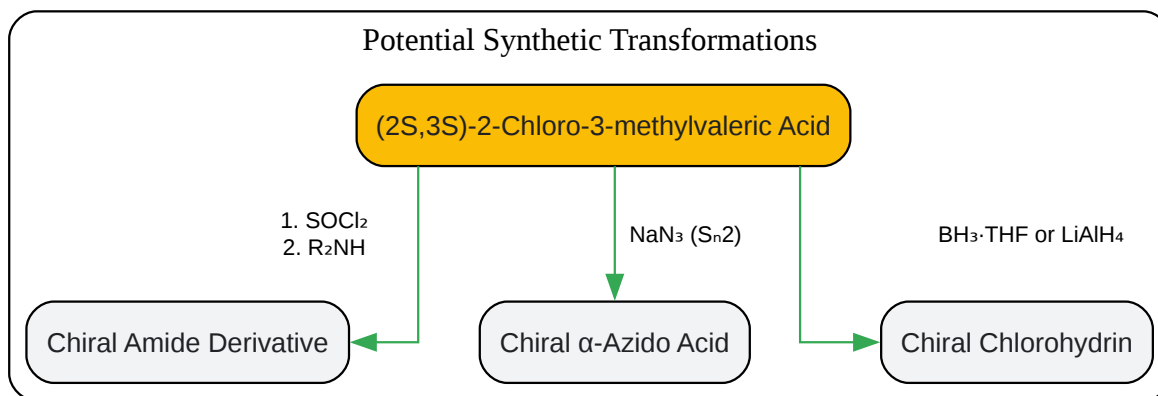
Applications in Research & Drug Development

The utility of **(2S,3S)-2-Chloro-3-methylvaleric acid** lies in its capacity as a versatile chiral intermediate. Its functional groups are poised for a variety of subsequent reactions, allowing for its incorporation into larger, more complex molecules. Chiral building blocks like this are essential in modern drug discovery.[\[8\]](#)[\[9\]](#)

Role as a Synthetic Intermediate

The molecule's reactivity can be directed at either the carboxylic acid or the α -chloro position.

- **Amide Bond Formation:** The carboxylic acid can be activated (e.g., with thionyl chloride to form the acid chloride, or with coupling reagents like EDC/HOBt) and reacted with amines to form chiral amides. This is a cornerstone reaction in the synthesis of peptide mimics and protease inhibitors.
- **Nucleophilic Substitution:** The chlorine atom at the stereogenic C2 position can be displaced by a range of nucleophiles (e.g., azides, thiols, amines) often with inversion of configuration (S_N2 mechanism), providing access to other α -substituted chiral acids.
- **Reduction:** The carboxylic acid can be reduced to a primary alcohol, yielding a chiral chlorohydrin, another valuable synthetic intermediate.



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Caption: Key synthetic pathways utilizing the subject compound.

Potential Therapeutic Targets

While specific applications for this exact molecule are not widely published, its structure is analogous to side chains found in several classes of therapeutic agents. Its use can be envisioned in the synthesis of:

- **Protease Inhibitors:** Many inhibitors of proteases (e.g., HIV protease, HCV protease) feature complex, chiral side chains where precise stereochemistry is critical for binding to the enzyme's active site.
- **Antiviral Agents:** The synthesis of nucleoside and non-nucleoside analogs often requires chiral fragments to build the final drug structure.
- **Modulators of Nuclear Receptors:** The development of small molecules targeting nuclear receptors frequently involves creating ligands with specific hydrophobic, chiral side chains to ensure selective binding.^[10]

Handling, Storage, and Safety

As a reactive chemical, proper handling and storage of **(2S,3S)-2-Chloro-3-methylvaleric acid** are crucial for ensuring laboratory safety and maintaining the integrity of the compound.

GHS Hazard Information

The compound is classified with the following hazards.[1][4][6]

Hazard Class	GHS Code	Signal Word	Description
Skin Corrosion/Irritation	H315	Warning	Causes skin irritation
Serious Eye Damage/Irritation	H319	Warning	Causes serious eye irritation

Safe Handling Protocol

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11]
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[11][12]
- Avoid Contact: Take measures to prevent direct contact with skin, eyes, and clothing.[13] In case of accidental contact, rinse the affected area immediately and thoroughly with water. For eye contact, flush with water for at least 15 minutes and seek medical attention.[11]
- Incompatible Materials: Keep away from strong bases and reducing agents.[11]

Storage Recommendations

- Temperature: Store in a cool, dry place, ideally refrigerated at 2-8°C as recommended by suppliers.[4]
- Atmosphere: For long-term stability and to prevent degradation from atmospheric moisture, store under an inert atmosphere such as argon.[4]
- Container: Keep the container tightly sealed to prevent contamination and evaporation.[11][13]

Conclusion

(2S,3S)-2-Chloro-3-methylvaleric acid stands out as a high-value chiral building block for advanced organic synthesis. Its well-defined stereochemistry, derived from the natural amino acid L-isoleucine, provides a reliable and predictable platform for introducing specific chiral elements into complex target molecules. While its direct applications may not be extensively documented, its potential is clear to researchers in medicinal chemistry and materials science. By understanding its properties, employing robust synthetic strategies, and adhering to strict safety protocols, scientists can effectively unlock the potential of this versatile compound to drive innovation in drug discovery and beyond.

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